![molecular formula C7H8N2O2 B1405521 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 1369160-12-2](/img/structure/B1405521.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Overview

Description

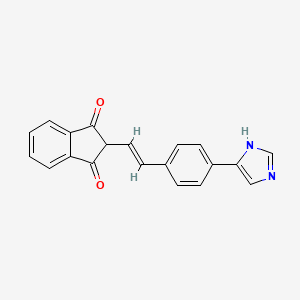

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been achieved through Marckwald reaction starting from easily obtainable amino carbonyl compounds . The two-step method allows for high yield, making it suitable for large-scale production . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis

The compound has been found to react with various electrophilic reagents to yield previously unknown functionalized derivatives . For instance, reaction with methylenesilylamine in its carbene form yields C-methylenesilyl derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 108.14 . It is a solid at room temperature . The boiling point is 260.8°C at 760 mmHg .Scientific Research Applications

Electrochemical Applications

The unique structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid provides stability that is of interest in electrochemical properties. This stability is particularly relevant for applications as electrolytes in fuel cells and batteries , and for electrodeposition processes .

Ionic Liquids Design

This compound plays a significant role in the synthesis of new cation moieties for ionic liquid designs . Due to its structural stability, it’s used to characterize and establish a structure-stability relationship of cyclic imidazole derivative families, which are crucial for imidazolium ionic liquid research applications .

Carbon Dioxide Capture

The compound’s derivatives are explored in the context of carbon dioxide capture . The tunable properties of these derivatives make them suitable for this application, contributing to the development of more efficient methods for capturing CO2 .

Nanoparticle Stabilization

In the field of material science, the derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid are used for nanoparticle stabilization . This application is crucial for the creation of stable nanocomposites used in various technological advancements .

Chromatin-Regulatory Scaffold Protein Inhibition

Research has identified this compound as a potential inhibitor for WDR5 , a chromatin-regulatory scaffold protein overexpressed in various cancers. This makes it a promising candidate for the treatment of mixed-lineage leukemia .

Synthesis of Nitro Derivatives

The compound is used in the synthesis of nitro derivatives . These derivatives are important in the development of pharmaceuticals and agrochemicals due to their potential biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDIWOAWCUVNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)

![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1405458.png)

![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)